Rugosin E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rugosin E is a natural product found in Euphorbia maculata, Coriaria japonica, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Rugosin E has shown significant promise in cancer research, particularly in inhibiting the proliferation of cancer cells. A pivotal study demonstrated that this compound effectively decreased cell proliferation in the MDA-MB-231 human breast cancer cell line. The treatment led to cell cycle arrest at the G0/G1 phase and induced apoptosis through a mitochondrial pathway.

Key Findings:

- Cell Proliferation Inhibition : this compound reduced cell proliferation in a dose-dependent manner.

- Mechanisms of Action :

- Decreased levels of cyclins (D1, D2, E) and cyclin-dependent kinases (cdk2, cdk4, cdk6).

- Increased expression of p21/WAF1 and pro-apoptotic proteins (Bax, Bak).

- Decreased levels of anti-apoptotic proteins (Bcl-2, Bcl-X(L)).

- Inhibition of NF-kappaB activation which is linked to cancer progression.

This study suggests that this compound could be a valuable agent for drug development aimed at breast cancer prevention and treatment .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus, Escherichia coli, and Clostridium perfringens.

Antimicrobial Efficacy:

- Minimum Inhibitory Concentrations (MICs) :

Enzyme Inhibition

Another area of application for this compound is its ability to inhibit digestive enzymes, which can have implications for metabolic disorders like diabetes.

Enzyme Inhibition Studies:

- Alpha-Amylase Inhibition : this compound has been shown to inhibit alpha-amylase activity significantly, indicating potential as an antidiabetic agent .

Cardiovascular Health

This compound may also play a role in cardiovascular health through its effects on platelet aggregation. Studies suggest it acts as an agonist on ADP receptors in platelets, influencing thromboxane formation and potentially offering protective cardiovascular effects.

Observations:

- Platelet Aggregation : this compound induced platelet aggregation comparable to ADP but did not decrease cAMP levels in platelets, indicating a unique mechanism of action .

Summary Table of Applications

Case Studies

- Breast Cancer Cell Line Study : A detailed investigation into the effects of this compound on MDA-MB-231 cells revealed profound impacts on cell cycle regulation and apoptosis pathways, highlighting its potential role in cancer therapy.

- Antimicrobial Testing : A comparative study involving multiple ellagitannins demonstrated that this compound has superior antimicrobial activity against certain bacterial strains compared to other polyphenolic compounds.

- Enzyme Activity Assessment : Research assessing the inhibitory effects of this compound on digestive enzymes showcased its potential utility in managing postprandial blood glucose levels.

Propiedades

Número CAS |

84744-51-4 |

|---|---|

Fórmula molecular |

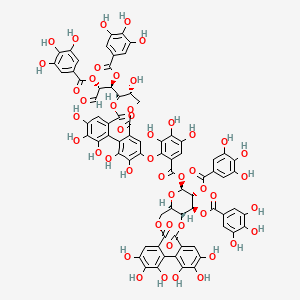

C75H54O48 |

Peso molecular |

1723.2 g/mol |

Nombre IUPAC |

[(10R,11S,12R,13S,15R)-3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[[(11R,12R)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-12-[(1S,2R)-3-oxo-1,2-bis[(3,4,5-trihydroxybenzoyl)oxy]propyl]-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C75H54O48/c76-14-40(116-66(104)17-1-26(77)46(90)27(78)2-17)62(119-67(105)18-3-28(79)47(91)29(80)4-18)61-38(89)15-113-71(109)24-13-39(54(98)58(102)45(24)44-22(72(110)118-61)10-35(86)52(96)57(44)101)115-60-25(12-37(88)53(97)59(60)103)74(112)123-75-65(122-69(107)20-7-32(83)49(93)33(84)8-20)64(121-68(106)19-5-30(81)48(92)31(82)6-19)63-41(117-75)16-114-70(108)21-9-34(85)50(94)55(99)42(21)43-23(73(111)120-63)11-36(87)51(95)56(43)100/h1-14,38,40-41,61-65,75,77-103H,15-16H2/t38-,40+,41-,61-,62-,63-,64+,65-,75+/m1/s1 |

Clave InChI |

FJVMRJWMETUPFP-AIGHVOLPSA-N |

SMILES |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)C(C(C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

SMILES isomérico |

C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)OC4=C(C(=C(C=C4C(=O)O[C@H]5[C@@H]([C@H]([C@H]6[C@H](O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)[C@@H]([C@H](C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

SMILES canónico |

C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)OC4=C(C(=C(C=C4C(=O)OC5C(C(C6C(O5)COC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O6)O)O)O)O)O)O)OC(=O)C9=CC(=C(C(=C9)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O)C(C(C=O)OC(=O)C1=CC(=C(C(=C1)O)O)O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O |

Key on ui other cas no. |

84744-51-4 |

Sinónimos |

rugosin E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.